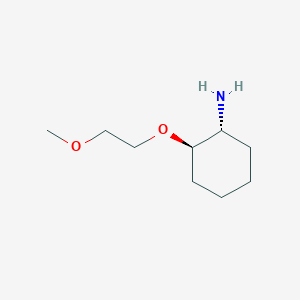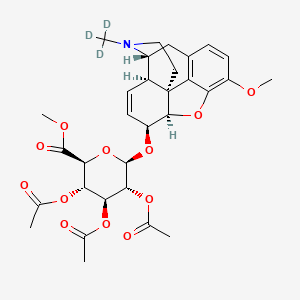
1,3-Diphenyl-5-(2-aminophenyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-5-(2-aminophenyl)pyrazole is a versatile organic compound that serves as a building block in the synthesis of complex molecules. It is characterized by a pyrazole ring substituted with two phenyl groups and an aminophenyl group. This compound is known for its utility in organic synthesis and as a specialty chemical .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-5-(2-aminophenyl)pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3-Diphenyl-5-(2-aminophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The phenyl and aminophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like aryl halides and bases such as potassium carbonate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
1,3-Diphenyl-5-(2-aminophenyl)pyrazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole involves its interaction with molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit specific enzymes and receptors, leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it a valuable scaffold in drug design .
類似化合物との比較
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar in structure but lacks the aminophenyl group.
1-(4-Aminophenyl)-3,5-Dimethyl-1H-pyrazole: Contains a dimethyl group instead of diphenyl.
1,3-Diphenyl-5-(2-hydroxyphenyl)pyrazole: Substituted with a hydroxy group instead of an amino group.
Uniqueness
1,3-Diphenyl-5-(2-aminophenyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C21H17N3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
2-(2,5-diphenylpyrazol-3-yl)aniline |
InChI |
InChI=1S/C21H17N3/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-15H,22H2 |
InChIキー |
ODLHPFCCSPUYTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CC=C3N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)

![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)

![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)








![1-[1-(4-Methylphenyl)cyclohexyl]piperidine](/img/structure/B13423628.png)
